![molecular formula C9H7ClN2O B1590643 2-Chloro-6-methoxyquinoxaline CAS No. 55687-11-1](/img/structure/B1590643.png)
2-Chloro-6-methoxyquinoxaline
Overview
Description
2-Chloro-6-methoxyquinoxaline (2C6MQ) is an organic compound that has been widely studied due to its potential applications in the fields of medicinal chemistry, biochemistry and pharmacology. This compound has been used in the synthesis of several drugs and has been found to possess a wide range of biochemical and physiological effects. In
Scientific Research Applications
Chemical Synthesis
2-Chloro-6-methoxyquinoxaline serves as a key intermediate in the synthesis of various complex molecules. Its reactivity allows for the formation of compounds with potential pharmacological activities, such as antipsychotic drugs .
Fluorescent Probes
In analytical chemistry, derivatives of 2-Chloro-6-methoxyquinoxaline are used to synthesize fluorescent probes. These probes can be activated to emit fluorescence through specific reactions, aiding in the detection and quantification of biological and chemical substances .
Antimicrobial Activity
This compound is also explored for its potential antimicrobial properties. By modifying its molecular structure, researchers aim to develop new compounds with optimized antimicrobial activity, which is crucial in the fight against drug-resistant bacteria .
Pharmacology
Quinoxaline derivatives, including 2-Chloro-6-methoxyquinoxaline, have been studied for their versatile pharmacological effects. Some derivatives have shown potency against strains of leishmanial, indicating potential therapeutic applications .
Antimalarial Research
Some quinoline derivatives synthesized from 2-Chloro-6-methoxyquinoxaline have demonstrated potent antimalarial activity, offering a promising avenue for developing new antimalarial drugs .
properties
IUPAC Name |
2-chloro-6-methoxyquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-2-3-7-8(4-6)11-5-9(10)12-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUWYCHACCYVMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(N=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506878 | |
Record name | 2-Chloro-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinoxaline | |
CAS RN |
55687-11-1 | |
Record name | 2-Chloro-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80506878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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